Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-
CAS No.: 2652-27-9
Cat. No.: VC15889421
Molecular Formula: C22H20O4
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2652-27-9 |
|---|---|
| Molecular Formula | C22H20O4 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C22H20O4/c1-16(23)19-12-13-20(25-14-17-8-4-2-5-9-17)22(21(19)24)26-15-18-10-6-3-7-11-18/h2-13,24H,14-15H2,1H3 |
| Standard InChI Key | ACRPAJBIWLUSEP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]ethanone, reflects its intricate architecture. The central phenyl ring is substituted at positions 2, 3, and 4 with hydroxyl, phenylmethoxy, and additional phenylmethoxy groups, respectively, while position 1 hosts an acetyl group (). The spatial arrangement of these substituents significantly influences its chemical reactivity and interaction with biological targets.
Key Structural Features:
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Phenolic hydroxyl group: Enhances antioxidant potential through hydrogen bonding and free radical scavenging.
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Benzyl ether moieties: Improve lipid solubility and membrane permeability.
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Acetyl group: Contributes to electrophilic reactivity, enabling participation in nucleophilic substitution or condensation reactions .
Synthesis and Purification
Synthetic Methodology
The primary synthesis route involves the alkylation of gallacetophenone (2,3,4-trihydroxyacetophenone) with benzyl chloride under controlled conditions:
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Reagents: Gallacetophenone, benzyl chloride, sodium bicarbonate (base), sodium iodide (catalyst).
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Solvent System: Acetone and ethanol (3:1 v/v).
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Conditions: Reflux at 80°C for 12–16 hours.
The reaction selectively substitutes hydroxyl groups at positions 3 and 4 with benzyl ethers, leaving the hydroxyl at position 2 intact. Sodium iodide facilitates the nucleophilic displacement by generating a more reactive benzyl iodide intermediate.
Purification and Characterization
Post-synthesis, the crude product is purified via recrystallization from ethanol, yielding a crystalline solid with a melting point of 114–115°C . Analytical techniques such as HPLC confirm purity (>95%), while and NMR spectroscopy validate the structure by identifying proton environments and carbon frameworks .
Physicochemical Properties
The compound’s low aqueous solubility and high lipophilicity (LogP ≈ 5.0) suggest preferential partitioning into lipid membranes, a trait advantageous for targeting intracellular pathways .
Biological Activities and Mechanisms
Antioxidant Activity
The phenolic hydroxyl group at position 2 enables free radical scavenging via hydrogen atom transfer, neutralizing reactive oxygen species (ROS). Comparative studies with flavonoids like 7,8-dihydroxyflavone reveal moderate antioxidant efficacy, likely due to steric hindrance from the bulky benzyl ether groups.
Anticancer Prospects
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing polycyclic ethers and flavonoid derivatives, leveraging its acetyl group for further functionalization .
Biochemical Probes
Its fluorescence properties (under UV light) facilitate tracking in cellular uptake studies, providing insights into drug delivery mechanisms.
Limitations and Challenges
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Toxicity Concerns: Acute exposure risks include skin/eye irritation and respiratory distress (H302, H315, H319, H335 hazard codes) .
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Metabolic Instability: Rapid glucuronidation in vivo limits therapeutic utility without structural optimization.
Comparative Analysis with Structural Analogs
| Compound | Key Features | Bioactivity |
|---|---|---|
| 7,8-Dihydroxyflavone | Flavonoid backbone, dual hydroxyls | Potent antioxidant, neuroprotective |
| Benzyl tosylate | Simple benzyl ether | Alkylating agent in synthesis |
| 3',4'-Dibenzyloxy derivatives | Similar substitution pattern | Enhanced metabolic stability |
The benzyl ethers in Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- confer greater stability than 7,8-dihydroxyflavone but reduce hydrogen-bonding capacity, illustrating the trade-off between solubility and reactivity.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the benzyl ether chain length to optimize bioavailability.
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In Vivo Toxicology: Assessing chronic toxicity and organ-specific effects.
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Nanoparticle Formulations: Encapsulation to improve aqueous solubility and targeted delivery.
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